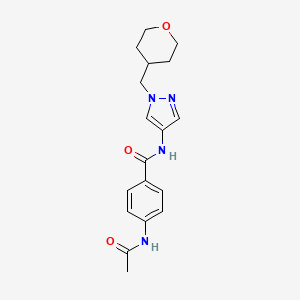

4-acetamido-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-acetamido-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research in organic chemistry has explored the synthesis of derivatives involving pyrazole and acetamide functionalities, revealing the importance of these structures in developing novel compounds with potential applications in drug design and material science. For instance, studies on the nucleophilic replacement reactions and synthesis of derivatives of tetra-amino sugars demonstrate the versatile reactivity and synthetic utility of acetamido and pyrazole moieties in constructing complex molecules (Ali & Richardson, 1969).

Heterocyclic Chemistry and Drug Design

- The creation of pyrazole, isoxazole, and pyrazolopyrimidine derivatives through reactions with various nitrogen nucleophiles underscores the role of pyrazole-based compounds in generating bioactive heterocyclic structures. These findings are critical for medicinal chemistry, where such heterocycles are foundational elements of pharmacophores (Mohareb et al., 2004).

Medicinal Chemistry Applications

- Pyrazole derivatives have been investigated for their potential antipsychotic properties, demonstrating the broad therapeutic potential of compounds featuring this heterocycle. Such research underscores the relevance of pyrazole-containing compounds in designing new drugs with specific pharmacological profiles (Wise et al., 1987).

Antimicrobial Activity

- Compounds derived from pyrazole and acetamide structures have been evaluated for their antimicrobial activities, highlighting the significance of chemical modifications in enhancing biological properties. Research on thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety indicates the potential of such structures in developing new antimicrobial agents (Gouda et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit antibiofilm activity, especially towards candida albicans .

Mode of Action

It is known that similar compounds inhibit the formation of biofilms, which are protective structures formed by microorganisms . The inhibition of biofilm formation disrupts the protective mechanism of the microorganisms, making them more susceptible to antimicrobial agents .

Biochemical Pathways

The inhibition of biofilm formation suggests that it may interfere with the quorum sensing mechanisms that microorganisms use to coordinate the formation of biofilms .

Result of Action

The primary result of the action of this compound is the inhibition of biofilm formation . This disrupts the protective mechanisms of microorganisms, potentially making them more susceptible to antimicrobial agents .

Eigenschaften

IUPAC Name |

4-acetamido-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13(23)20-16-4-2-15(3-5-16)18(24)21-17-10-19-22(12-17)11-14-6-8-25-9-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDQAZQMYGTRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)

![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755720.png)

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)